molecular formula C26H31NO5 B12321240 4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid

4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid

Cat. No.: B12321240
M. Wt: 437.5 g/mol
InChI Key: YMQRJERGWQZQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid is a complex organic compound that features a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and a cyclohexanecarboxylic acid moiety. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxy group. The cyclohexanecarboxylic acid moiety is then incorporated through a series of reactions involving esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: For the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Arg(Pbf)-OH: Used for the synthesis of arginine-containing peptides.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.

Uniqueness

4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid is unique due to its combination of protective groups and the cyclohexanecarboxylic acid moiety. This combination provides enhanced stability and selectivity in peptide synthesis, making it a valuable tool in the field of synthetic chemistry.

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H31NO5/c1-25(2,3)32-17-12-14-26(15-13-17,23(28)29)27-24(30)31-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

YMQRJERGWQZQTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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